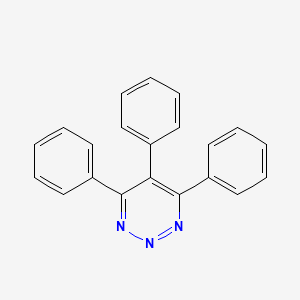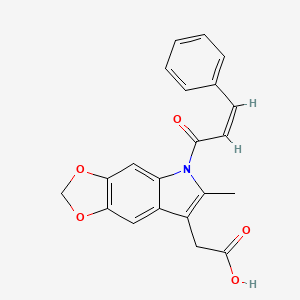
1-Cinnamoyl-2-methyl-5,6-methylenedioxy-3-indolylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cinnamoyl-2-methyl-5,6-methylenedioxy-3-indolylacetic acid is a synthetic compound belonging to the indole derivative family Indole derivatives are significant due to their presence in various natural products and their biological activities
Métodos De Preparación
The synthesis of 1-Cinnamoyl-2-methyl-5,6-methylenedioxy-3-indolylacetic acid typically involves several steps, starting from readily available precursors. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the cinnamoyl and methylenedioxy groups. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Análisis De Reacciones Químicas
1-Cinnamoyl-2-methyl-5,6-methylenedioxy-3-indolylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce new functional groups onto the indole ring.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to enhance reaction rates and selectivity. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Cinnamoyl-2-methyl-5,6-methylenedioxy-3-indolylacetic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 1-Cinnamoyl-2-methyl-5,6-methylenedioxy-3-indolylacetic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar compounds to 1-Cinnamoyl-2-methyl-5,6-methylenedioxy-3-indolylacetic acid include other indole derivatives such as indole-3-acetic acid and bisindolylmaleimides. These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for chemists, biologists, and medical researchers alike.
Propiedades
Número CAS |
37646-31-4 |
|---|---|
Fórmula molecular |
C21H17NO5 |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
2-[6-methyl-5-[(Z)-3-phenylprop-2-enoyl]-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid |
InChI |
InChI=1S/C21H17NO5/c1-13-15(10-21(24)25)16-9-18-19(27-12-26-18)11-17(16)22(13)20(23)8-7-14-5-3-2-4-6-14/h2-9,11H,10,12H2,1H3,(H,24,25)/b8-7- |
Clave InChI |
BAOWVODWXXCRBH-FPLPWBNLSA-N |
SMILES isomérico |
CC1=C(C2=CC3=C(C=C2N1C(=O)/C=C\C4=CC=CC=C4)OCO3)CC(=O)O |
SMILES canónico |
CC1=C(C2=CC3=C(C=C2N1C(=O)C=CC4=CC=CC=C4)OCO3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


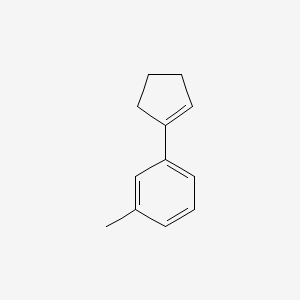

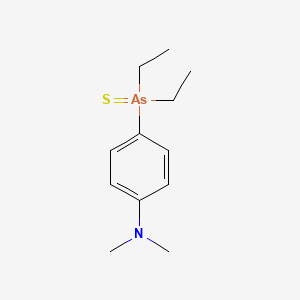
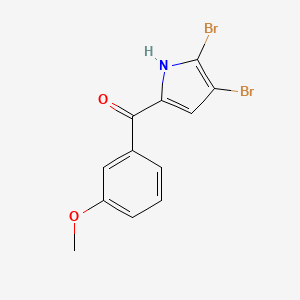

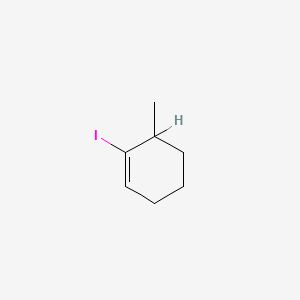
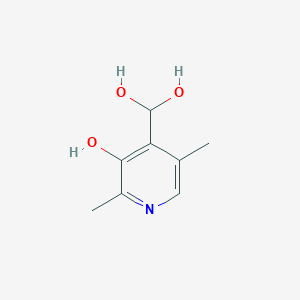


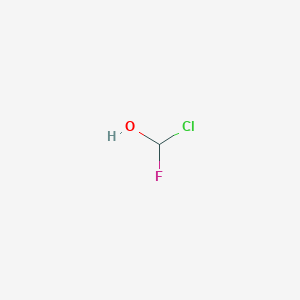
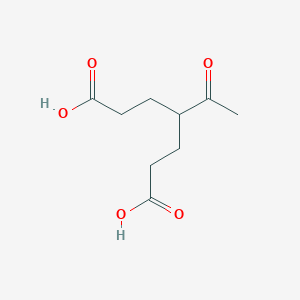
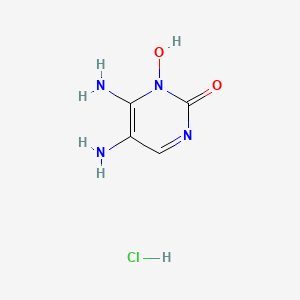
![(3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone](/img/structure/B14664396.png)
